

Spectroscopic and Structural Elucidation of 2-Deacetyltaxuspine X: A Technical Guide

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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594692

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Deacetyltaxuspine X**, a naturally occurring taxane diterpenoid. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the general methodologies and expected spectral characteristics based on the analysis of closely related taxuspine analogues. The guide details the standard experimental protocols for the isolation and structural elucidation of taxanes, and presents anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format. Furthermore, it includes diagrammatic representations of typical experimental workflows to aid in the understanding of the analytical processes involved.

Introduction

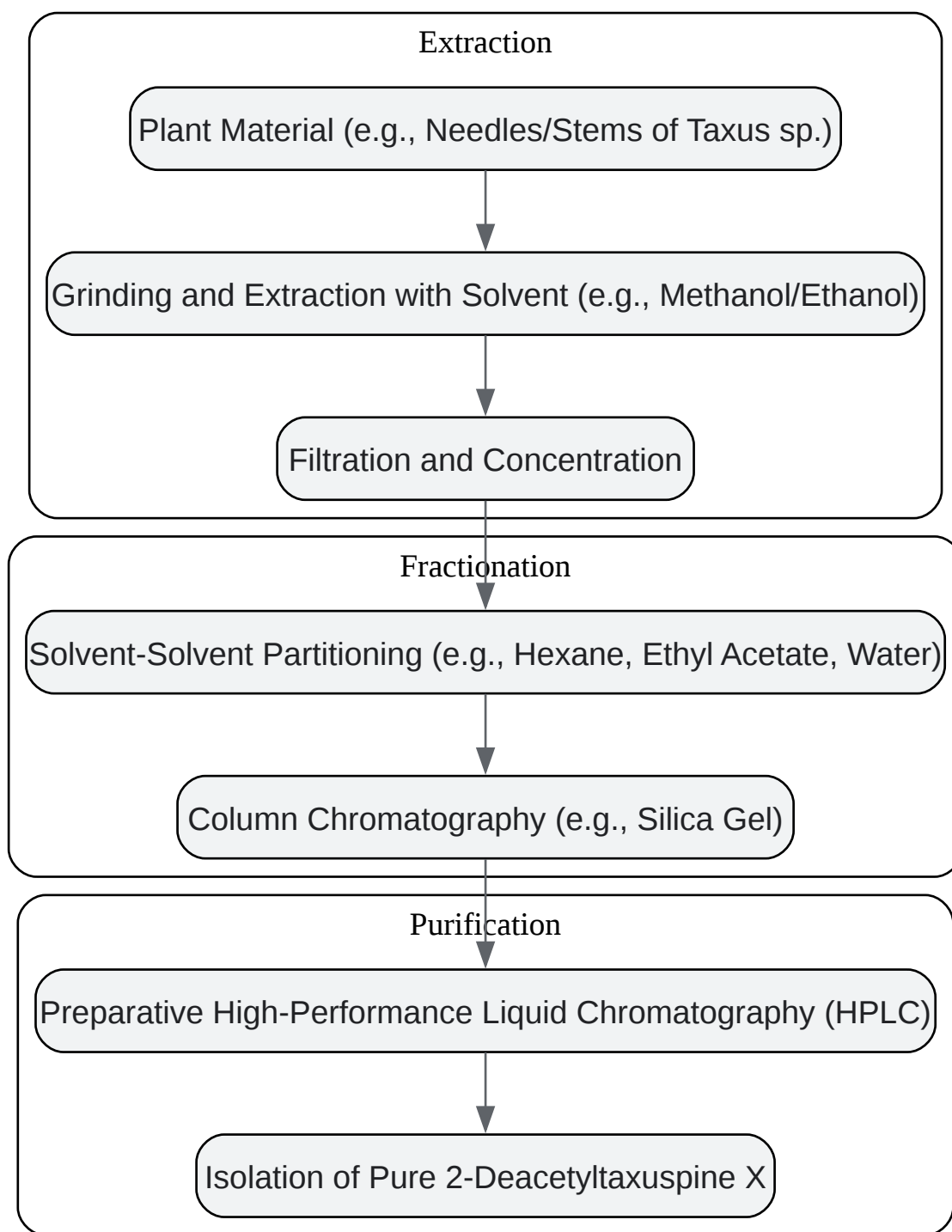
Taxanes are a class of diterpenoid compounds originally isolated from plants of the *Taxus* genus. They are of significant interest to the scientific community due to their wide range of biological activities, most notably their potent anticancer properties. **2-Deacetyltaxuspine X** is a member of the taxuspine subgroup of taxanes. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide serves to consolidate the expected spectroscopic data and methodologies for **2-Deacetyltaxuspine X**, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Experimental Protocols

The isolation and structural characterization of **2-Deacetyltaxuspine X** would typically follow a standardized workflow for natural product chemistry.

Isolation of 2-Deacetyltaxuspine X

A typical isolation protocol for taxanes from a plant source such as *Taxus cuspidata* involves several key steps. The workflow is designed to extract, fractionate, and purify the target compound from the complex mixture of phytochemicals present in the plant material.



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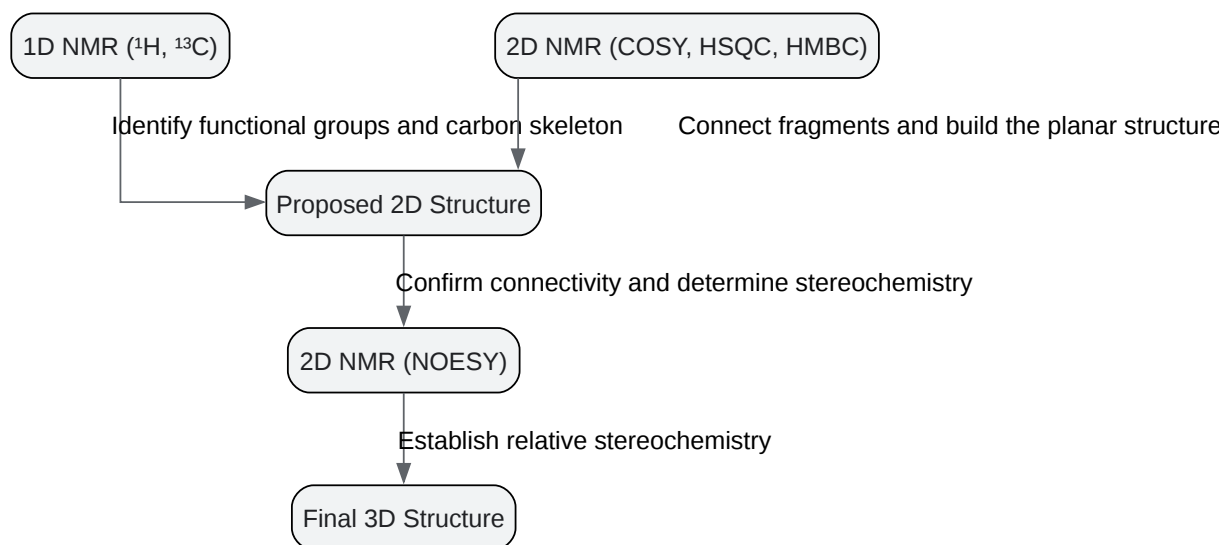
Figure 1: General workflow for the isolation of taxane compounds.

Spectroscopic Analysis

Following purification, the structure of **2-Deacetyltaxuspine X** is determined using a suite of spectroscopic methods.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provide valuable information about the compound's substructures.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive set of NMR experiments is performed to elucidate the detailed chemical structure. These include:
 - **1D NMR:** ^1H NMR to identify the number and types of protons, and ^{13}C NMR to determine the number and types of carbon atoms.
 - **2D NMR:**
 - **COSY (Correlation Spectroscopy):** To establish proton-proton spin-spin coupling networks.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To identify direct one-bond proton-carbon correlations.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.

The logical relationship for using these NMR techniques in structure elucidation is outlined below.



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Figure 2: Logical workflow for NMR-based structure elucidation.

Spectroscopic Data

While a specific, publicly available dataset for **2-Deacetyltaxuspine X** is not available, the following tables present the anticipated ^1H and ^{13}C NMR chemical shifts and mass spectrometry data. These predictions are based on the known spectroscopic data of the closely related parent compound, Taxuspine X, and general principles of NMR and MS for taxane diterpenoids. The removal of the C-2 acetyl group is expected to cause a significant upfield shift for H-2 and C-2, and smaller shifts for neighboring atoms.

Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 500 MHz)

Position	Predicted δ H (ppm)	Multiplicity	J (Hz)
1	~1.80	m	~7.0
2	~4.00	d	
3	~2.50	m	
4	~1.10	s	~8.0
5	~5.00	d	
6 α	~2.30	m	
6 β	~1.90	m	~9.0
7	~4.50	m	
9	~5.80	d	
10	~6.20	d	~9.0
13	~6.00	t	~8.0
14 α	~2.20	m	~8.5
14 β	~2.10	m	
16	~1.20	s	
17	~1.70	s	~8.5
18	~2.10	s	
19	~1.00	s	
20 α	~4.30	d	~8.5
20 β	~4.15	d	~8.5
OAc	~2.00-2.20	s	~6.50-7.80
Cinnamate	~6.50-7.80	m	

Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 125 MHz)

Position	Predicted δ C (ppm)
1	~40.0
2	~70.0
3	~45.0
4	~35.0
5	~85.0
6	~38.0
7	~75.0
8	~55.0
9	~78.0
10	~76.0
11	~135.0
12	~140.0
13	~72.0
14	~40.0
15	~45.0
16	~28.0
17	~22.0
18	~15.0
19	~10.0
20	~65.0
OAc (C=O)	~170.0
OAc (CH ₃)	~21.0
Cinnamate (C=O)	~166.0

Cinnamate (Ar-C)	~128.0-135.0
Cinnamate (C α =C β)	~120.0, ~145.0

Predicted Mass Spectrometry Data

- Molecular Formula: C₃₉H₄₈O₁₃
- Molecular Weight: 724.3095
- Expected HRMS (ESI-TOF) [M+Na]⁺:m/z 747.2993
- Key MS/MS Fragmentation:
 - Loss of acetic acid (60 Da)
 - Loss of cinnamic acid (148 Da)
 - Cleavage of the taxane core, leading to characteristic fragment ions.

Conclusion

While the definitive spectroscopic data for **2-Deacetyltaxuspine X** remains to be fully published in accessible literature, this guide provides a robust framework for its expected analytical characterization. The presented methodologies and predicted data tables, based on the well-established chemistry of taxanes, offer a valuable starting point for researchers working on the isolation, identification, or synthesis of this and related compounds. The detailed workflows and data summaries are intended to facilitate a deeper understanding and further investigation into the chemical and biological properties of this class of natural products.

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